Propan-2-yl 4-iodobenzoate Propan-2-yl 4-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 111160-45-3
VCID: VC21277428
InChI: InChI=1S/C10H11IO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
SMILES: CC(C)OC(=O)C1=CC=C(C=C1)I
Molecular Formula: C10H11IO2
Molecular Weight: 290.1 g/mol

Propan-2-yl 4-iodobenzoate

CAS No.: 111160-45-3

Cat. No.: VC21277428

Molecular Formula: C10H11IO2

Molecular Weight: 290.1 g/mol

* For research use only. Not for human or veterinary use.

Propan-2-yl 4-iodobenzoate - 111160-45-3

Specification

CAS No. 111160-45-3
Molecular Formula C10H11IO2
Molecular Weight 290.1 g/mol
IUPAC Name propan-2-yl 4-iodobenzoate
Standard InChI InChI=1S/C10H11IO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Standard InChI Key SXFVSQLXRDMMJP-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1=CC=C(C=C1)I
Canonical SMILES CC(C)OC(=O)C1=CC=C(C=C1)I

Introduction

Chemical Structure and Identification

Molecular Structure and Nomenclature

Propan-2-yl 4-iodobenzoate has the molecular formula C₁₀H₁₁IO₂. The structure consists of a benzene ring with an iodine atom at the para (4) position and a carboxyl group that forms an ester bond with isopropyl alcohol (propan-2-ol). In IUPAC nomenclature, the compound name derives from the parent carboxylic acid (4-iodobenzoic acid) and the alcohol component (propan-2-ol). Common synonyms include isopropyl 4-iodobenzoate and 4-iodobenzoic acid isopropyl ester.

The structural arrangement of propan-2-yl 4-iodobenzoate features a linear alignment of the iodine atom and the carbonyl group at opposite ends of the benzene ring. This para-substitution pattern differentiates it from positional isomers like propan-2-yl 2-iodobenzoate, where the iodine atom is positioned adjacent to the carboxyl group, leading to significantly different physical and chemical properties due to electronic and steric effects.

Physical and Chemical Properties

The physical and chemical properties of propan-2-yl 4-iodobenzoate can be derived by comparison with structurally similar compounds. Based on related iodobenzoate esters, we can establish a comprehensive property profile:

PropertyValueSource/Note
Molecular FormulaC₁₀H₁₁IO₂Derived from structure
Molecular Weight290.10 g/molCalculated based on atomic weights
Physical StateLikely crystalline solid at room temperatureInferred from similar compounds
SolubilitySoluble in organic solvents (e.g., dichloromethane, ethyl acetate); poorly soluble in waterCharacteristic of similar esters
Melting PointExpected range: 50-80°CEstimated from related compounds
Boiling PointExpected range: >200°C (likely decomposes before boiling)Estimated from related compounds
LogPApproximately 2.8-3.2Predicted based on similar structures

The compound possesses chemical properties typical of both aromatic iodo compounds and esters. The iodine atom at the para position is susceptible to various transformations, particularly metal-catalyzed coupling reactions, making it a valuable synthetic intermediate. The ester functionality can undergo typical reactions such as hydrolysis, transesterification, and reduction.

Synthesis Methods

Esterification of 4-Iodobenzoic Acid

The most direct approach to synthesizing propan-2-yl 4-iodobenzoate involves the esterification of 4-iodobenzoic acid with isopropyl alcohol. Several methodologies can be employed for this transformation:

Thionyl Chloride-Mediated Esterification

This method represents an efficient approach for laboratory-scale synthesis:

  • 4-Iodobenzoic acid is dissolved in excess isopropyl alcohol.

  • Thionyl chloride is added dropwise at controlled temperature.

  • The reaction mixture is stirred at room temperature for several days and subsequently refluxed.

  • After completion, the reaction is carefully neutralized with aqueous sodium bicarbonate solution.

  • The product is extracted with ethyl acetate, dried over sodium sulfate, filtered, and concentrated to obtain the desired ester.

This methodology parallels the synthesis of isopropyl 4-aminobenzoate, which yields the product in quantitative amounts using similar conditions . The mechanism involves the initial formation of an acyl chloride intermediate, which subsequently reacts with isopropyl alcohol to form the ester.

Fischer Esterification

A classical approach involves acid-catalyzed esterification:

  • 4-Iodobenzoic acid is combined with excess isopropyl alcohol.

  • A catalytic amount of strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.

  • The mixture is refluxed with continuous removal of water to drive the equilibrium toward product formation.

  • After completion, the reaction mixture is neutralized, and the product is isolated and purified.

Via Acid Chloride Intermediate

For improved efficiency and yield, a two-step process can be employed:

  • 4-Iodobenzoic acid is first converted to 4-iodobenzoyl chloride using reagents such as thionyl chloride or oxalyl chloride.

  • The isolated or in situ generated acid chloride is then reacted with isopropyl alcohol in the presence of a base (e.g., pyridine or triethylamine) at controlled temperature.

  • After completion, the reaction mixture is worked up and the product purified by appropriate methods.

This approach typically provides rapid conversion and high yields but requires careful handling of the moisture-sensitive acid chloride intermediate. Similar methodologies have been documented for the synthesis of various iodobenzoate esters, including 1-phenylethyl 2-iodobenzoate .

Spectroscopic Characteristics

Infrared Spectroscopy (IR)

The IR spectrum of propan-2-yl 4-iodobenzoate would be expected to display several characteristic absorption bands:

  • Ester carbonyl (C=O) stretching: A strong absorption at approximately 1720-1730 cm⁻¹, characteristic of aromatic esters.

  • C-O stretching: Two bands typically at 1250-1270 cm⁻¹ and 1100-1130 cm⁻¹.

  • Aromatic C=C stretching: Bands at approximately 1600 and 1480-1500 cm⁻¹.

  • C-H stretching: Bands at 2850-3000 cm⁻¹ for the isopropyl group and aromatic C-H.

  • C-I stretching: A band in the 500-600 cm⁻¹ region, though this may be weak.

These spectral features are consistent with those observed for related compounds such as 1-phenylethyl 2-iodobenzoate, which shows characteristic ester carbonyl stretching at 1727 cm⁻¹ .

¹H NMR Spectroscopy

The proton NMR spectrum of propan-2-yl 4-iodobenzoate would be expected to show:

  • Aromatic protons: An AA'BB' pattern consisting of two doublets, one at approximately 7.7-7.8 ppm (2H, ortho to carbonyl) and another at 7.5-7.6 ppm (2H, ortho to iodine).

  • Isopropyl CH: A septet at approximately 5.1-5.3 ppm (1H).

  • Isopropyl CH₃: A doublet at approximately 1.3-1.4 ppm (6H).

This pattern would be comparable to that observed for related compounds such as 1-phenylethyl 2-iodobenzoate, which shows characteristic aromatic signals at 8.01 ppm and 7.77 ppm for the protons in the iodobenzene ring .

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would likely display:

  • Carbonyl carbon: Signal at approximately 165-167 ppm.

  • Aromatic carbons: Multiple signals between 127-138 ppm for the non-halogenated carbons.

  • Carbon bearing the iodine atom: Signal at approximately 94-100 ppm (significantly upfield due to heavy atom effect).

  • Isopropyl CH: Signal at approximately 68-70 ppm.

  • Isopropyl CH₃: Signal at approximately 21-22 ppm.

Similar spectral patterns have been observed for related compounds, with the carbonyl carbon of 1-phenylethyl 2-iodobenzoate appearing at 166.55 ppm and the carbon bearing the iodine atom at 94.00 ppm .

Applications and Uses

Synthetic Applications

The structure of propan-2-yl 4-iodobenzoate makes it particularly valuable in organic synthesis due to several key features:

Cross-Coupling Reactions

The para-iodo substituent provides an excellent site for various metal-catalyzed coupling reactions:

  • Suzuki-Miyaura coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Heck reaction: Coupling with alkenes to form styrene derivatives.

  • Negishi coupling: Reaction with organozinc compounds.

  • Stille coupling: Reaction with organotin reagents.

These transformations allow for the construction of complex molecules while preserving the ester functionality, making propan-2-yl 4-iodobenzoate a versatile building block in the synthesis of pharmaceuticals, natural products, and functional materials.

Functional Group Transformations

The iodine substituent can be converted to various other functional groups:

  • Metal-halogen exchange followed by electrophilic trapping.

  • Reductive dehalogenation to form the corresponding benzoate.

  • Nucleophilic substitution with various nucleophiles.

  • Oxidative transformations leading to phenols or other oxygenated derivatives.

The ester group can also be manipulated independently of the iodine, allowing for selective transformations and orthogonal functionalization strategies.

Pharmaceutical and Medicinal Chemistry

Iodobenzoate esters have significant potential in pharmaceutical research and development:

  • As scaffolds for the development of biologically active compounds through modification of the iodo position.

  • In structure-activity relationship studies, where the para-iodo substituent provides a distinct electronic and steric environment.

  • As intermediates in the synthesis of imaging agents, particularly those requiring radioactive iodine isotopes for diagnostic purposes.

The positional arrangement of substituents in propan-2-yl 4-iodobenzoate makes it structurally distinct from compounds like halo-substituted mixed ester/amide-based analogues that have shown enzyme inhibitory activity, such as urease inhibition . This structural differentiation could lead to unique biological activity profiles.

Materials Science Applications

The unique electronic properties imparted by the iodine substituent make propan-2-yl 4-iodobenzoate potentially useful in materials science:

  • As a precursor for conjugated materials for electronic applications.

  • In the development of liquid crystalline materials, where the linear para-substitution pattern can contribute to molecular alignment.

  • As a component in halogen bonding studies for crystal engineering and supramolecular chemistry.

Comparison with Related Compounds

Comparison with Positional Isomers

The properties and reactivity of propan-2-yl 4-iodobenzoate differ significantly from those of its positional isomer, propan-2-yl 2-iodobenzoate (CAS# 79780-05-5) :

FeaturePropan-2-yl 4-iodobenzoatePropan-2-yl 2-iodobenzoate
StructureIodine para to carbonylIodine ortho to carbonyl
Steric EnvironmentMinimal steric interaction between functional groupsSignificant steric interaction between iodine and carbonyl
Electronic EffectsIndependent electronic effects of iodine and carbonylPotential electronic interaction between adjacent groups
Reactivity in CouplingTypically more reactive due to reduced steric hindrancePotentially less reactive due to steric constraints
Hydrolysis RateExpected to be typical for aromatic estersMay be affected by ortho-iodine (potential acceleration or inhibition)
Molecular Weight290.10 g/mol290.10 g/mol

These differences have significant implications for the utility of these compounds in synthetic applications and their potential biological activities. The para isomer typically offers greater accessibility for coupling partners in metal-catalyzed reactions, while the ortho isomer may exhibit unique reactivity due to proximity effects between the iodine and carbonyl groups.

Comparison with Propyl 4-iodobenzoate

The properties of propan-2-yl 4-iodobenzoate also contrast with those of propyl 4-iodobenzoate (CAS# 20029866) , which differs in the alcohol component of the ester:

FeaturePropan-2-yl 4-iodobenzoatePropyl 4-iodobenzoate
Alcohol ComponentIsopropyl (branched)Propyl (straight chain)
Molecular FormulaC₁₀H₁₁IO₂C₁₀H₁₁IO₂
Molecular Weight290.10 g/mol290.10 g/mol
Steric ProfileMore bulky near ester oxygenLess bulky, more linear
Hydrolysis RatePotentially slower due to steric hindrancePotentially faster
Physical PropertiesLikely different crystallization behaviorMay form different crystal structures

The branched isopropyl group in propan-2-yl 4-iodobenzoate introduces greater steric bulk near the ester linkage, potentially affecting its reactivity in various transformations and its physical properties, including solubility, melting point, and crystallization behavior.

Research Findings and Implications

Structure-Activity Relationships

The structural features of propan-2-yl 4-iodobenzoate position it within an interesting space for structure-activity relationship studies. Research on related halo-substituted compounds has demonstrated that the position and nature of halogen substitution significantly influence biological activity and chemical reactivity .

In particular, studies of halo-substituted mixed ester/amide-based analogues have shown that compounds containing chloro-substituted phenyl rings exhibit remarkable enzyme inhibitory activity . By extension, the iodo substituent in propan-2-yl 4-iodobenzoate might confer unique biological properties, particularly considering that iodine has distinct electronic properties and halogen bonding capabilities compared to other halogens.

Synthetic Methodologies

The synthesis of esters from carboxylic acids and alcohols represents a fundamental transformation in organic chemistry. The preparation of propan-2-yl 4-iodobenzoate can draw upon established methodologies, such as the thionyl chloride-mediated esterification demonstrated for isopropyl 4-aminobenzoate, which yields the product in quantitative amounts .

The optimization of these synthetic methodologies for iodinated substrates presents an interesting research direction, particularly considering the potential sensitivity of the carbon-iodine bond under certain reaction conditions. The development of mild, selective, and efficient protocols for the esterification of 4-iodobenzoic acid would contribute to the broader field of halogenated aromatic compound synthesis.

Future Research Directions

Several promising research avenues for propan-2-yl 4-iodobenzoate include:

  • Detailed characterization of its physical, spectroscopic, and structural properties to establish comprehensive reference data.

  • Exploration of its reactivity in various synthetic transformations, particularly those that selectively modify either the iodine substituent or the ester functionality.

  • Investigation of potential applications in pharmaceutical research, materials science, and catalysis.

  • Comparative studies with other halogenated benzoate esters to establish structure-property relationships.

  • Evaluation of its biological activities, particularly in enzyme inhibition assays, given the demonstrated activity of related halo-substituted compounds .

Preparation Methods for Analysis and Research

Purification Techniques

For research applications requiring high-purity propan-2-yl 4-iodobenzoate, several purification techniques can be employed:

  • Recrystallization from appropriate solvent systems (e.g., hexane/ethyl acetate or isopropanol).

  • Column chromatography using silica gel with suitable eluent systems (e.g., hexane/ethyl acetate gradients).

  • Distillation under reduced pressure for larger-scale purification, though care must be taken due to the potential thermal sensitivity of the compound.

  • Preparative HPLC for analytical-grade material.

Analytical Methods for Characterization

Comprehensive characterization of propan-2-yl 4-iodobenzoate would typically involve:

  • Elemental analysis to confirm the empirical formula.

  • High-resolution mass spectrometry to establish the exact mass and fragmentation pattern.

  • IR, 1H NMR, and 13C NMR spectroscopy to confirm structural features.

  • X-ray crystallography to determine the solid-state structure and packing arrangement.

  • Thermal analysis (DSC/TGA) to establish melting point, phase transitions, and thermal stability.

These analytical approaches would provide a comprehensive profile of the compound's physical and chemical properties, essential for its application in research and development contexts.

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